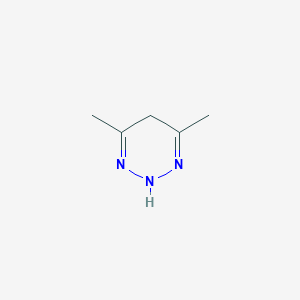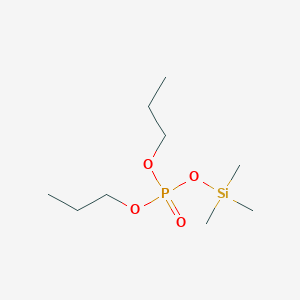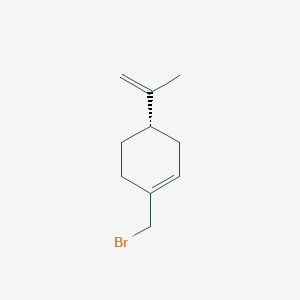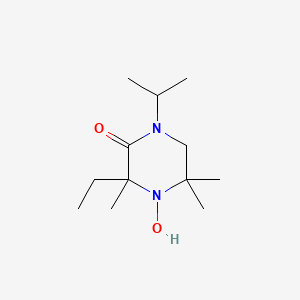![molecular formula C15H14OS B14434432 2-[4-(Benzylsulfanyl)phenyl]oxirane CAS No. 78832-96-9](/img/no-structure.png)
2-[4-(Benzylsulfanyl)phenyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzylsulfanyl)phenyl]oxirane is an organic compound that features an oxirane (epoxide) ring attached to a benzylsulfanyl-substituted phenyl group. This compound is of interest due to its unique chemical structure, which combines the reactivity of an epoxide with the stability of a benzylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylsulfanyl)phenyl]oxirane typically involves the reaction of a benzylsulfanyl-substituted phenyl compound with an epoxidizing agent. One common method is the oxidation of an alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . This reaction proceeds via the formation of an epoxide ring at the double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Benzylsulfanyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzylsulfanyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzylsulfanyl)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly electrophilic, making it susceptible to nucleophilic attack. This ring-opening reaction can lead to the formation of various products depending on the nucleophile and reaction conditions . The benzylsulfanyl group can also participate in reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Vinylphenyl)oxirane: Similar structure but with a vinyl group instead of a benzylsulfanyl group.
Phenyl oxirane: Lacks the benzylsulfanyl substitution, making it less reactive in certain contexts.
Uniqueness
2-[4-(Benzylsulfanyl)phenyl]oxirane is unique due to the presence of the benzylsulfanyl group, which can influence the compound’s reactivity and stability
Eigenschaften
| 78832-96-9 | |
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
2-(4-benzylsulfanylphenyl)oxirane |
InChI |
InChI=1S/C15H14OS/c1-2-4-12(5-3-1)11-17-14-8-6-13(7-9-14)15-10-16-15/h1-9,15H,10-11H2 |
InChI-Schlüssel |
MTUVQCKWAQCYQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC=C(C=C2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)



